4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with difluoromethoxy and ethoxy groups, as well as a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-(difluoromethoxy)-3-ethoxybenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the desired benzamide.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This can result in anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethoxy)-3-methoxy-N-(1,3-thiazol-2-yl)benzamide
- 4-(difluoromethoxy)-3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which may enhance its biological activity and selectivity compared to similar compounds. The specific substitution pattern on the benzamide core and thiazole ring can significantly influence its pharmacological properties.
Properties
Molecular Formula |
C13H12F2N2O3S |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H12F2N2O3S/c1-2-19-10-7-8(3-4-9(10)20-12(14)15)11(18)17-13-16-5-6-21-13/h3-7,12H,2H2,1H3,(H,16,17,18) |
InChI Key |
KGKZXZAPRISMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)OC(F)F |
Origin of Product |
United States |
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